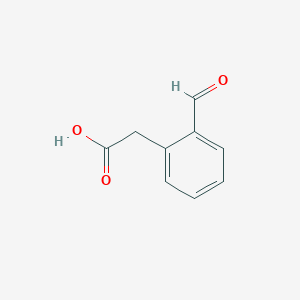

2-(2-Formylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-formylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,6H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLSLYKWBHYEHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415350 | |

| Record name | ortho-formylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1723-55-3 | |

| Record name | ortho-formylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Formylphenyl Acetic Acid and Its Precursors

Strategies for ortho-Formylation of Phenylacetic Acid Derivatives

Directly introducing a formyl group at the ortho position of phenylacetic acid and its derivatives presents a significant challenge due to the directing effects of the substituents. However, several strategies have been developed to achieve this transformation.

Formylation Reactions with Formylating Agents

The direct formylation of phenylacetic acid can be accomplished using specific formylating agents. smolecule.com One common method involves the use of formic acid. smolecule.com Other potent formylating agents, such as dichloromethyl methyl ether in the presence of a Lewis acid like titanium tetrachloride (Rieche formylation), can also be employed for the formylation of activated aromatic rings. nih.govwikipedia.org The regioselectivity of this process is often influenced by the coordination between the aromatic substrate and the metal catalyst. nih.gov

Another notable method is the Duff reaction, which utilizes hexamethylenetetramine (HMTA) to formylate phenols, which are electron-rich substrates. wikipedia.org Similarly, the Gattermann reaction employs cyanides and the Gattermann-Koch reaction uses carbon monoxide and hydrochloric acid for aromatic formylation. wikipedia.org The Vilsmeier-Haack reaction, using dimethylformamide and phosphorus oxychloride, is also a well-established method for introducing a formyl group onto aromatic rings. wikipedia.org

The choice of formylating agent and reaction conditions is crucial for achieving the desired ortho-selectivity, as summarized in the table below.

| Formylation Reaction | Formylating Agent(s) | Typical Substrates | Key Features |

| Rieche Formylation | Dichloromethyl methyl ether, TiCl₄ | Activated aromatic rings | Good regioselectivity influenced by metal coordination. nih.gov |

| Duff Reaction | Hexamethylenetetramine (HMTA) | Phenols | Effective for electron-rich substrates. wikipedia.org |

| Gattermann Reaction | Hydrogen cyanide, Lewis acid | Aromatic compounds | Utilizes cyanides for formylation. wikipedia.org |

| Gattermann-Koch Reaction | Carbon monoxide, Hydrochloric acid | Benzene (B151609) and its derivatives | Direct formylation using CO. wikipedia.org |

| Vilsmeier-Haack Reaction | Dimethylformamide, Phosphorus oxychloride | Electron-rich aromatic rings | Widely used for aromatic formylation. wikipedia.org |

Multi-step Syntheses via Electrophilic Aromatic Substitution

Multi-step synthetic routes provide an alternative and often more controlled approach to obtaining 2-(2-Formylphenyl)acetic acid. These sequences typically involve electrophilic aromatic substitution reactions to introduce various functional groups that can later be converted to the desired aldehyde and acetic acid moieties. smolecule.commakingmolecules.com

A common strategy begins with a suitable substituted benzene derivative. For instance, a halogenated phenylacetic acid can undergo a series of reactions, including the introduction of a protected aldehyde equivalent, followed by deprotection and further modifications. The principles of electrophilic aromatic substitution, such as nitration or halogenation, can be used to install functional groups at specific positions on the aromatic ring, which can then be elaborated to the final product. The regiochemical outcome of these substitutions is governed by the directing effects of the existing substituents on the ring. makingmolecules.com

Condensation and Derivatization Approaches

Condensation reactions and the derivatization of precursor molecules offer versatile pathways to this compound and related compounds.

Condensation of Phenolic Aldehydes with Haloacetic Acids

A prominent method involves the condensation of a phenolic aldehyde, such as 2-formylphenol (salicylaldehyde), with a haloacetic acid like chloroacetic acid. smolecule.com This reaction is typically carried out under basic conditions. smolecule.com The process can be extended to other phenolic compounds and aldehydes, with the reactivity influenced by the nature of the aldehyde. nih.gov For example, acetaldehyde (B116499) has been shown to mediate condensation more readily than glyoxylic acid or furfural. nih.gov The use of acid or base catalysts is common in these condensation reactions. google.comgoogle.com

Oxidation Protocols for Benzylic Halides and Alcohol Precursors

The oxidation of benzylic precursors is a widely employed strategy for the synthesis of aromatic aldehydes. This approach can be adapted to produce this compound from appropriately substituted starting materials.

Oxidation of Benzylic Halides: A benzylic halide, such as a bromomethyl derivative, can be oxidized to the corresponding aldehyde. For instance, 2-(4-(bromomethyl)phenyl)acetic acid can be treated with hydrogen peroxide in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidinyloxy). This method avoids the use of harsh heavy metal oxidants. Another approach involves heating the benzylic halide with cupric nitrate (B79036) trihydrate in water.

Oxidation of Benzylic Alcohols: The oxidation of benzylic alcohols to aldehydes is a fundamental transformation in organic synthesis. researchgate.net Various oxidizing agents can be used, with careful selection required to prevent over-oxidation to the carboxylic acid. beilstein-journals.orgorientjchem.org Mild oxidants are often preferred. researchgate.net For example, N-heterocycle-stabilized iodanes (NHIs) have been shown to be effective for the mild oxidation of activated alcohols to aldehydes. beilstein-journals.org Other systems, such as acidified dichromate, have also been studied for the selective oxidation of benzyl (B1604629) alcohols to benzaldehydes. orientjchem.org The use of molecular oxygen in the presence of a catalyst, such as cobalt ferrite, provides a greener alternative. researchgate.net

The following table summarizes various oxidation protocols for benzylic precursors.

| Precursor Type | Oxidizing Agent/System | Key Features |

| Benzylic Halide | H₂O₂ / TEMPO | Avoids harsh heavy metal oxidants. |

| Benzylic Halide | Cupric nitrate trihydrate / H₂O | Direct oxidation in an aqueous medium. |

| Benzylic Alcohol | N-Heterocycle-stabilized iodanes (NHIs) | Mild and selective oxidation. beilstein-journals.org |

| Benzylic Alcohol | Acidified dichromate | Selective oxidation to the aldehyde. orientjchem.org |

| Benzylic Alcohol | Molecular oxygen / Cobalt ferrite | Green and catalytic oxidation. researchgate.net |

Green Chemistry and Sustainable Synthetic Routes

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. In the context of synthesizing this compound and its precursors, several green chemistry principles are being applied.

The use of water as a solvent is a key aspect of green synthesis. For example, a process for preparing 2-(4-formylphenyl)propionic acid in an aqueous solution using TEMPO and hydrogen peroxide has been developed. google.com This method avoids the use of hazardous organic solvents. google.com Similarly, replacing toxic crystallization solvents like carbon tetrachloride with more benign alternatives such as ethyl acetate (B1210297) and saturated hydrocarbons is another step towards greener processes. google.com

The development of catalytic systems that are efficient and recyclable is also a major focus. For instance, the use of polyethylene (B3416737) glycol (PEG) as a reusable solvent in palladium-catalyzed reactions offers an environmentally benign approach. researchgate.net Furthermore, exploring novel, single-step synthesis routes from readily available and renewable feedstocks, such as the direct carboxylation of methane, represents a long-term goal for sustainable acetic acid synthesis. nih.govdiva-portal.org These approaches aim to reduce energy consumption, minimize waste, and utilize less hazardous materials. acs.org

Chemical Transformations and Reaction Pathways of 2 2 Formylphenyl Acetic Acid

Aldehyde Group Reactivity: Nucleophilic Additions and Condensations

The aldehyde group in 2-(2-Formylphenyl)acetic acid is a key site for a variety of nucleophilic addition and condensation reactions, leading to the formation of diverse molecular architectures.

Aldol (B89426) Condensation Reactions

Aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgmagritek.com It involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration. wikipedia.orgmagritek.com In a crossed aldol condensation, two different carbonyl compounds are used. uobabylon.edu.iq For this compound, the aldehyde group can react with a ketone enolate. Dehydration of the resulting aldol addition product is often favorable as it leads to an extended conjugated system. uobabylon.edu.iq

Imine Formation and Subsequent Transformations

The reaction of the aldehyde group of this compound or its ester derivatives with primary amines leads to the formation of an imine intermediate. This intermediate is a crucial pivot point for a series of subsequent transformations that yield valuable heterocyclic compounds.

The reaction of methyl 2-(2-formylphenyl)acetate with primary amines can undergo a reductive amination followed by cyclization to produce N-substituted 1,4-dihydro-3(2H)-isoquinolinones. researchgate.netresearchgate.net The choice of reducing agent depends on the structure of the amine. For primary amines of the type H2NCH2R, sodium borohydride (B1222165) is an effective reductant. researchgate.netresearchgate.net However, for more sterically hindered primary amines like H2NCHR¹R², a transfer hydrogenation using ammonium (B1175870) formate (B1220265) catalyzed by palladium on carbon is required. researchgate.netresearchgate.net This method provides a pathway to a variety of N-substituted isoquinolinones. researchgate.net

Imines derived from 2-(2-formylphenyl)acetate are effective substrates in catalyst-free Mannich and SN2 initiated cascade reactions for the synthesis of 1-substituted and C-unsubstituted 3-isoquinolinones. nih.govrsc.org

In the Mannich-initiated cascade, the imine reacts with nucleophiles like nitromethane (B149229) or dimethyl malonate under solvent-free conditions to yield novel 1-substituted-3-isoquinolinones in good to high yields. nih.govrsc.org This reaction is generally successful with a range of imines, though it can be hindered by significant steric bulk on the amine portion. rsc.org

Alternatively, C-unsubstituted isoquinolin-3-ones can be synthesized via a cascade reaction starting from 2-bromomethylphenyl acetate (B1210297) and an amine. nih.gov This approach, which involves an SN2 displacement of the bromide by the amine followed by cyclization, offers a more direct route to these compounds. nih.govrsc.org

Recent research has also demonstrated a one-pot approach to obtain polycyclic fused δ-lactams from 2-formylphenyl acetate and diamines under catalyst-free and green conditions through a spontaneous aza-Mannich/lactamization cascade reaction. mdpi.comresearchgate.net

Carboxylic Acid Group Reactivity: Esterification and Decarboxylation

The carboxylic acid group of this compound provides another handle for chemical modification, most notably through esterification reactions.

Decarboxylation Pathways and Product Analysis

The decarboxylation of carboxylic acids is a fundamental organic reaction involving the removal of a carboxyl group as carbon dioxide (CO₂). While specific studies on the decarboxylation of this compound are not extensively detailed in the reviewed literature, the reaction's outcome can be inferred from general chemical principles. Typically, decarboxylation of arylacetic acids to form the corresponding methyl-substituted arene requires high temperatures and is often inefficient.

A more common and synthetically useful approach is reductive decarboxylation. One of the most well-known methods is the Barton decarboxylation. This radical reaction involves the conversion of the carboxylic acid to a thiohydroxamate ester, often called a Barton ester. Upon heating in the presence of a radical initiator and a hydrogen atom donor like tributylstannane, the ester undergoes a series of radical reactions culminating in the loss of CO₂ and the formation of the corresponding alkane. In the case of this compound, this would lead to the formation of 2-methylbenzaldehyde.

The mechanism proceeds through the formation of a carboxyl radical, which readily loses CO₂ to form an alkyl radical. This radical then abstracts a hydrogen atom to yield the final product. The driving forces for this reaction include the formation of a stable Sn-S bond and the increase in entropy from the evolution of gaseous CO₂.

It is important to note that other decarboxylation methods exist, such as those catalyzed by transition metals or those proceeding under photolytic conditions, but the Barton decarboxylation remains a classic and reliable method for such transformations.

Intramolecular Cyclization and Annulation Reactions

The proximate aldehyde and carboxylic acid functionalities in this compound and its derivatives facilitate a range of intramolecular cyclization and annulation reactions, leading to the formation of various heterocyclic systems.

Photochemical transformations of ortho-substituted benzaldehydes can lead to interesting and sometimes unexpected products. Research on derivatives of this compound, specifically 2-(2-formylphenoxy)acetic acid and its esters, has shown that these compounds undergo photocyclization upon irradiation with 365 nm light to form chromanone and benzofuranone derivatives. This reaction is notably solvent-dependent, occurring exclusively in dimethyl sulfoxide (B87167) (DMSO) and yielding hydroxychromanones in good yields ranging from 27-91%.

A mechanistic study revealed a divergent phototransformation pathway. The reaction is believed to proceed through an initial intramolecular hydrogen abstraction by the excited aldehyde, a common photochemical reaction for ortho-alkylbenzaldehydes. This generates a biradical intermediate which can then follow different pathways depending on the reaction conditions and the specific substrate structure, leading to the formation of either chromanone or benzofuranone skeletons. The proticity of the solvent can also play a crucial role; for instance, in some photocyclizations of related systems, a 6π-electrocyclization process is favored in aprotic solvents, while an intramolecular oxa-Michael addition can occur in protic solvents.

| Starting Material | Reaction Conditions | Major Products | Yield (%) |

|---|---|---|---|

| 2-(2-formylphenoxy)acetic acid and esters | 365 nm irradiation, DMSO | Hydroxychromanones, Benzofuranones | 27-91 |

The synthesis of heterocyclic phosphonates is of significant interest due to their potential biological activities. While direct cyclization of this compound to a phosphonate (B1237965) is not directly reported, related substrates readily undergo Lewis acid-catalyzed reactions to form such products. For instance, a one-pot, three-component reaction of 2-alkynylbenzaldehydes, amines, and diethyl phosphonate in the presence of various Lewis acids affords (2,3-disubstituted-1,2-dihydroisoquinolin-1-yl)phosphonates. Similarly, a CuI-catalyzed three-component tandem reaction of 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphonate leads to 1,2-dihydroisoquinolin-1-ylphosphonates.

These reactions typically proceed through the formation of an imine intermediate from the reaction of the aldehyde with the amine. The Lewis acid then activates the system, facilitating the nucleophilic addition of the phosphite (B83602) to the imine and subsequent cyclization to furnish the heterocyclic phosphonate. The choice of Lewis acid can be critical and can include FeCl₃, CBr₄, or CuI.

| Starting Material | Reagents | Catalyst | Product |

|---|---|---|---|

| 2-Alkynylbenzaldehydes | Amines, Diethyl Phosphonate | FeCl₃, CBr₄ | (2,3-Disubstituted-1,2-dihydroisoquinolin-1-yl)phosphonates |

| 2-(2-Formylphenyl)ethanones | Aromatic Amines, Diethyl Phosphonate | CuI | 1,2-Dihydroisoquinolin-1-ylphosphonates |

Gold catalysis has emerged as a powerful tool for the synthesis of complex organic molecules. Gold-catalyzed annulations of derivatives of this compound have been reported. For example, gold-catalyzed cyclizations of (2-formylphenyl)prop-2-yn-1-yl acetates can lead to two distinct types of carbocyclic products: substituted 1H-indene derivatives and 4-acetoxy-3-hydroxy-2-naphthoates. The reaction pathway is influenced by the reaction conditions and the nature of the nucleophile.

In a related transformation, gold-catalyzed cascade annulations of 2-(ynol)aryl aldehydes have been shown to produce benzochromanes and benzobicyclo[n.3.1]acetals. These reactions highlight the ability of gold catalysts to activate alkyne moieties towards intramolecular attack by the formyl group, leading to the formation of complex fused ring systems. The versatility of gold catalysis allows for the construction of a variety of scaffolds from substrates containing the 2-formylphenyl moiety.

The aldehyde and the acetic acid side chain in this compound are both susceptible to oxidation. The selective transformation of one group in the presence of the other is a key challenge and a testament to the sophistication of modern synthetic methods.

The selective oxidation of the acetic acid side chain of this compound would likely lead to the formation of 2-formylbenzoic acid. Conversely, selective oxidation of the aldehyde group would yield 2-carboxyphenylacetic acid. A copper-catalyzed aerobic oxidation has been reported for the conversion of aldehydes to carboxylic acids. For instance, the oxidation of 2-(4-formylphenyl)propionic acid to the corresponding carboxylic acid can be achieved using a Cu(NO₃)₂·3H₂O/TEMPO catalytic system under an oxygen atmosphere. This method is generally effective for the oxidation of aldehydes without affecting other sensitive functional groups.

For the selective oxidation of a primary alcohol to an aldehyde, the Parikh-Doering oxidation is a mild and efficient method. In a synthesis of a G protein-coupled receptor kinase 2 inhibitor, 2-(2-fluoro-5-(hydroxymethyl)phenyl)acetic acid was successfully oxidized to 2-(2-fluoro-5-formylphenyl)acetic acid using the sulfur trioxide pyridine (B92270) complex in DMSO. This demonstrates that it is possible to selectively oxidize a side-chain alcohol to an aldehyde in the presence of the acetic acid moiety.

| Starting Material | Reagents/Catalyst | Product | Reaction Type |

|---|---|---|---|

| 2-(4-Formylphenyl)propionic acid | Cu(NO₃)₂·3H₂O, TEMPO, O₂ | 2-(4-Carboxyphenyl)propionic acid | Aldehyde Oxidation |

| 2-(2-Fluoro-5-(hydroxymethyl)phenyl)acetic acid | SO₃·pyridine, DMSO | 2-(2-Fluoro-5-formylphenyl)acetic acid | Alcohol Oxidation |

Redox Chemistry and Specific Oxidative Transformations

Transformations Involving Hydrazone Intermediates

The reaction of this compound with hydrazine (B178648) and its derivatives serves as a gateway to the synthesis of various heterocyclic systems. The initial step involves the condensation of the formyl group with the hydrazine moiety to form a hydrazone intermediate. This intermediate, possessing both a nucleophilic hydrazone nitrogen and an electrophilic carboxylic acid group in a sterically favorable position, is primed for intramolecular cyclization.

A significant transformation involving hydrazone intermediates of this compound is the formation of phthalazinone derivatives. The reaction of 2-acylbenzoic acids with hydrazine derivatives is a well-established method for the synthesis of phthalazinones. ekb.egnih.gov This suggests that the hydrazone of this compound readily undergoes intramolecular cyclization to yield (1-oxo-1,2-dihydrophthalazin-4-yl)acetic acid. This reaction typically proceeds by heating the hydrazone in a suitable solvent, which facilitates the nucleophilic attack of the distal nitrogen of the hydrazone onto the carboxylic acid carbon, followed by the elimination of a water molecule to form the stable, fused heterocyclic ring system of phthalazinone.

The general course of this transformation is outlined in the reaction scheme below:

Reaction Scheme: Intramolecular Cyclization of this compound Hydrazone

While specific research detailing the reaction conditions and yields for the cyclization of the parent hydrazone of this compound is not extensively documented in the reviewed literature, the synthesis of substituted phthalazinones from analogous 2-aroylbenzoic acids and hydrazine derivatives is a common and efficient process. ekb.eg For instance, the condensation of aroylbenzoic acids with hydrazine hydrate (B1144303) typically occurs in boiling ethanol (B145695). ekb.eg The resulting phthalazinone derivatives are often stable, crystalline solids.

Further functionalization of the resulting (1-oxo-1,2-dihydrophthalazin-4-yl)acetic acid can be achieved. For example, the carboxylic acid moiety can be converted to an acid hydrazide, which in turn can be reacted with various electrophiles to generate a diverse library of phthalazinone derivatives. researchgate.net

The following table summarizes the expected transformation and the types of reactants that can be employed in the synthesis of phthalazinone derivatives starting from this compound.

| Reactant | Intermediate | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | This compound hydrazone | (1-Oxo-1,2-dihydrophthalazin-4-yl)acetic acid | Intramolecular Cyclization/Condensation | ekb.egnih.gov |

| Substituted hydrazines (e.g., phenylhydrazine) | This compound N-substituted hydrazone | 2-Substituted-(1-oxo-1,2-dihydrophthalazin-4-yl)acetic acid | Intramolecular Cyclization/Condensation | ekb.egnih.gov |

This intramolecular cyclization pathway highlights the utility of the hydrazone of this compound as a versatile intermediate in the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov

Synthesis and Reactivity of Advanced Derivatives of 2 2 Formylphenyl Acetic Acid

Synthesis of Ester and Amide Derivatives

The carboxyl and formyl groups of 2-(2-formylphenyl)acetic acid and its analogues serve as primary reaction sites for the synthesis of ester and amide derivatives. These reactions often proceed via standard organic chemistry transformations, yielding products with potential applications as intermediates in more complex syntheses.

Ethyl 2-[N-(2-Formylphenyl)benzenesulfonamido]acetate Synthesis

The synthesis of Ethyl 2-[N-(2-Formylphenyl)benzenesulfonamido]acetate serves as a key example of amide and ester functionalization. nih.gov This compound is prepared from 2-(Benzenesulfonylamino)benzaldehyde, which already contains the N-phenylsulfonamide linkage. nih.gov The synthesis involves the reaction of this aldehyde with ethyl bromoacetate (B1195939) in the presence of a base. nih.gov

The process begins by adding 2-(Benzenesulfonylamino)benzaldehyde to a mixture of ethyl bromoacetate and potassium carbonate in dimethyl acetamide. nih.gov The mixture is stirred at room temperature for six hours to allow the reaction to proceed. nih.gov Following the reaction period, the mixture is poured into crushed ice containing a few drops of concentrated HCl. nih.gov The product is then extracted using ethyl acetate (B1210297) and purified by column chromatography to yield a white crystalline solid. nih.gov The reported yield for this specific synthesis is 25%, with a melting point of 381-383 K. nih.gov In the molecular structure of the resulting compound, C₁₇H₁₇NO₅S, the two aromatic rings are oriented at an angle of 30.13 (10)°. nih.gov

Table 1: Synthesis of Ethyl 2-[N-(2-Formylphenyl)benzenesulfonamido]acetate

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-(Benzenesulfonylamino)benzaldehyde | Ethyl bromoacetate | Potassium Carbonate | Dimethyl acetamide | 6 hours | 25% |

Data sourced from Ranjith et al., 2009. nih.gov

Sulfonate and Hydrazone Derivatives Chemistry

The reactivity of the formyl group and a suitably placed hydroxyl group on the phenyl ring allows for the synthesis of sulfonate esters and the subsequent formation of hydrazones or related imines, which are valuable intermediates in organic synthesis.

Synthesis of 2-Formylphenyl Sulfonates

Aryl sulfonates can be synthesized from phenolic aldehydes. Research has demonstrated a novel synthesis of 2-formylphenyl-4-methylbenzene sulfonate starting from 2-hydroxy benzaldehyde (B42025) and p-toluene sulfonyl chloride. scirp.org This reaction is catalyzed by anhydrous potassium carbonate and is notable for being conducted under solvent-free conditions using a grinding method. scirp.org

In this procedure, a mixture of 2-hydroxy benzaldehyde, p-toluene sulfonyl chloride, and anhydrous K₂CO₃ is ground in a mortar for 6-7 minutes. scirp.org The reaction mixture is then left at room temperature for one hour before being worked up by pouring it into ice-cold water. scirp.org The resulting solid is filtered, washed, dried, and recrystallized from ethanol (B145695), affording the pure product in a high yield of 94%. scirp.org

Table 2: Synthesis of 2-Formylphenyl-4-methylbenzene sulfonate

| Reactant 1 | Reactant 2 | Catalyst | Method | Yield |

|---|---|---|---|---|

| 2-Hydroxy benzaldehyde | p-Toluene sulfonyl chloride | Anhydrous K₂CO₃ | Grinding (solvent-free) | 94% |

Data sourced from Scientific Research Publishing, 2012. scirp.org

Hydrazone Formation and Subsequent Reactivity

Hydrazones are a class of organic compounds formed by the reaction of aldehydes or ketones with hydrazine (B178648). wikipedia.org The aldehyde group of this compound derivatives is readily converted into a hydrazone or a related imine (Schiff base).

The 2-formylphenyl 4-methylbenzene sulfonate, synthesized as described previously, can be reacted with primary amines like p-aminobenzoic acid or 2-aminopyridine (B139424) to form the corresponding aldimines. scirp.org This transformation has been achieved using both conventional heating and microwave irradiation techniques. scirp.org The conventional method, involving heating in absolute ethanol, requires 4-5 hours and results in yields of 50-60%. scirp.org In contrast, a microwave-assisted, solvent-free method provides excellent yields of 80-87% in a much shorter reaction time. scirp.org This demonstrates the utility of the formyl group in forming C=N bonds, a characteristic reaction for producing hydrazones and their analogues. scirp.orgwikipedia.org

Cyclic and Fused Ring Systems Derived from this compound

The bifunctional nature of this compound and its esters makes them ideal precursors for synthesizing fused heterocyclic systems, particularly isoquinolinone derivatives, through intramolecular cyclization reactions.

Synthesis of Isoquinolinone Derivatives

Esters of this compound, such as methyl-2-(2-formylphenyl)acetate, are key starting materials for various synthetic routes to isoquinolinone derivatives. researchgate.netrsc.orgbeilstein-journals.org

One approach involves a reductive amination/cyclisation process where methyl-2-(2-formylphenyl)acetate reacts with primary amines. researchgate.net Depending on the amine used, different reducing agents are required. For amines of the type H₂NCH₂R, sodium borohydride (B1222165) is effective, while for more sterically hindered amines like H₂NCHR¹R², a transfer hydrogenation using ammonium (B1175870) formate (B1220265) catalyzed by palladium on carbon is necessary. researchgate.net

Another strategy is the Mannich-initiated cascade reaction. rsc.org In this method, methyl 2-(2-formylphenyl)acetate is treated with an amine in methanol (B129727) to form an imine in situ. rsc.org This intermediate then undergoes a cascade reaction with nucleophiles like nitromethane (B149229) or dimethylmalonate, leading to novel 1-substituted-3-isoquinolinones in good to high yields under catalyst- and solvent-free conditions. rsc.org

A third method involves a one-pot, three-component Kabachnik–Fields reaction. beilstein-journals.org This synthesis uses ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate, an aniline, and triethyl phosphite (B83602) in the presence of trifluoroacetic acid as a catalyst. beilstein-journals.org The reaction proceeds through an intermediate which undergoes intramolecular addition of the amino group to the ester functionality to form N-arylisoquinolone-1-phosphonates, with reported yields between 64% and 74%. beilstein-journals.org

Table 3: Selected Methods for Synthesis of Isoquinolinone Derivatives from 2-(2-Formylphenyl)acetate Esters

| Method | Key Reagents | Product Type | Reference |

|---|---|---|---|

| Reductive Amination/Cyclisation | Primary amine, NaBH₄ or Pd/C, HCOO⁻NH₄⁺ | N-substituted 1,4-dihydro-3(2H)-isoquinolinones | researchgate.net |

| Mannich Initiated Cascade | Primary amine, Nitromethane or Dimethylmalonate | 1-substituted-3-isoquinolinones | rsc.org |

Formation of Benzofuran (B130515) Derivatives

The chemical structure of this compound and its analogs serves as a versatile platform for the synthesis of benzofuran derivatives through various cyclization strategies. These reactions often leverage the proximity of the formyl and the acetic acid side-chain (or its derivatives) to facilitate ring closure.

One notable method involves the photochemical transformation of 2-(2-formylphenoxy)acetic acid and its corresponding esters. When irradiated with UV light (365 nm) exclusively in dimethyl sulfoxide (B87167) (DMSO), these compounds undergo photocyclization to yield benzofuranone derivatives, among other products like hydroxychromanones. nih.gov This reaction highlights a catalyst-free approach, with yields for related hydroxychromanones reported to be in the range of 27-91%, indicating a potential pathway for benzofuranone synthesis under specific photochemical conditions. nih.gov

Catalytic methods have also been effectively employed. For instance, palladium-catalyzed reactions utilizing derivatives of this compound have been developed. In one such approach, 2-(2-formylphenoxy)acetonitriles react with aryl boronic acids in the presence of a palladium acetate catalyst and a bipyridine (bpy) ligand. nih.gov This process, involving transmetalation and subsequent intramolecular annulation and condensation, yields benzoyl-substituted benzofurans in moderate to excellent yields (58–94%). nih.gov The reaction conditions typically involve heating in toluene (B28343) at 90 °C. nih.gov

Acid-catalyzed cyclization provides another route. A one-step cyclization of a protected precursor, 2,2-diethoxyethyl 4-bromo-6-ethyl-2-formylphenyl ether, has been shown to form the benzofuran ring system directly. researchgate.net Furthermore, substituted versions of the parent acid, such as 2-(2-formyl-4-substituted-phenoxy)hexanoic acid, are synthesized as intermediates for benzofuran preparation. google.com This indicates that the core structure of this compound is a key element in these synthetic pathways.

| Starting Material Derivative | Reaction Type | Key Reagents/Conditions | Product Type | Yield | Reference |

| 2-(2-Formylphenoxy)acetic acid/esters | Photocyclization | 365 nm UV light, DMSO | Benzofuranones | Not specified | nih.gov |

| 2-(2-Formylphenoxy)acetonitriles | Palladium-catalyzed coupling | Pd(OAc)₂, bpy, Aryl boronic acid, Toluene, 90 °C | Benzoyl-substituted benzofurans | 58-94% | nih.gov |

| 2,2-Diethoxyethyl 4-bromo-6-ethyl-2-formylphenyl ether | Acid-catalyzed cyclization | Acid catalyst | Substituted benzofuran | Not specified | researchgate.net |

Preparation of Thiazolidine-2,4-dione Derivatives

Derivatives of this compound are key intermediates in the synthesis of complex heterocyclic structures, including those containing the thiazolidine-2,4-dione moiety. The general synthetic strategy involves converting the carboxylic acid group into a more reactive species, typically an ester, which can then undergo condensation reactions.

A common pathway begins with the esterification of an activated acetic acid derivative, such as (2,4-dioxothiazolidin-5-yl)acetyl chloride or (2,4-dioxothiazolidin-3-yl)acetyl chloride, with a hydroxybenzaldehyde. nih.govtandfonline.commdpi.comnih.govnih.gov To obtain the specific 2-formylphenyl ester, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is used. The reaction is typically carried out in an anhydrous solvent like 1,4-dioxane (B91453) with pyridine (B92270) acting as a base. nih.govmdpi.comnih.gov The resulting intermediate is a formylphenyl acetate, for example, 2-formylphenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate. tandfonline.comnih.gov

These formylphenyl acetate intermediates are then reacted with various nucleophiles to build the final thiazolidine-2,4-dione derivatives. For instance, condensation with substituted thiosemicarbazides in refluxing ethanol leads to the formation of thiazolidine-2,4-dione-based thiosemicarbazones. nih.govmdpi.comnih.gov The aldehyde group of the 2-formylphenyl moiety readily reacts to form a new C=N bond, yielding complex hybrid molecules. mdpi.comnih.gov

The structural integrity of these synthesized derivatives is confirmed through various spectroscopic methods. For example, in the ¹³C NMR spectra of derivatives of 2-(2,4-dioxothiazolidin-5-yl)acetic acid, the two carbonyl carbons of the thiazolidine (B150603) ring typically appear in the regions of 166.4–172.7 ppm and 169.4–176.0 ppm. mdpi.com

Table: Synthesis of 2-Formylphenyl Thiazolidine-2,4-dione Derivatives

| Step | Reactants | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1. Ester Formation | (2,4-dioxothiazolidin-3-yl)acetyl chloride, Salicylaldehyde | Pyridine, 1,4-Dioxane, 60°C then RT | 2-Formylphenyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate | Not specified | tandfonline.comnih.gov |

Structural Modifications Affecting Reactivity (e.g., Alkyl, Aryl Substitutions)

The reactivity of this compound and its derivatives can be significantly influenced by the introduction of various substituents, such as alkyl and aryl groups, onto the aromatic ring. These modifications can alter the electronic properties and steric environment of the reactive sites (the formyl and acetic acid groups), thereby directing the outcome of subsequent chemical transformations.

In multicomponent reactions, substituted derivatives of this compound serve as valuable building blocks. For example, ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate, an analog with two methoxy (B1213986) substituents on the phenyl ring, undergoes a three-component Kabachnik-Fields reaction with anilines and triethyl phosphite. nih.govbeilstein-journals.org This reaction, catalyzed by trifluoroacetic acid, proceeds via an imine intermediate followed by intramolecular cyclization to form N-arylisoquinolone-1-phosphonates in good yields (64-74%). nih.govbeilstein-journals.org The presence of the electron-donating methoxy groups influences the reactivity of the aromatic ring and the stability of the intermediates.

Similarly, the reaction of 2-(2-formylphenyl)ethanones with aromatic amines and diethyl phosphonate (B1237965) is catalyzed by CuI. nih.govbeilstein-journals.org The introduction of a ketone functionality adjacent to the formylphenyl group creates a different reactive pathway, leading to 1,2-dihydroisoquinolin-1-ylphosphonates through a tandem nucleophilic addition and subsequent condensation. nih.govbeilstein-journals.org

The strategic placement of substituents is also crucial for directing cyclization reactions. The synthesis of the drug Bufuralol involves intermediates like 2,2-diethoxyethyl 4-bromo-6-ethyl-2-formylphenyl ether, where bromo and ethyl groups are present on the phenyl ring. researchgate.net These substituents are essential for the subsequent acid-catalyzed cyclization to form the desired benzofuran core and for later functionalization. researchgate.net

Furthermore, the reactivity of the formyl group can be modulated by converting the acetic acid moiety into different functional groups. In one study, N-(2-formylphenyl)acetamide was used in reductive amination reactions. mdpi.com When this intermediate was reacted with various organometallic reagents, the outcome was highly dependent on the nature of the reagent. While alkyl Grignard reagents were largely unreactive, allyl and benzyl (B1604629) magnesium bromides successfully added to the imine intermediate formed in situ, yielding substituted products. mdpi.com This demonstrates how modifications, even on the side chain, coupled with ring substitutions, can fine-tune the reactivity for specific synthetic goals.

Table: Impact of Substitutions on Reactivity

| Substituted Compound | Substituents | Reaction Type | Key Reagents | Product Class | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate | 4,5-Dimethoxy | Kabachnik-Fields / Cyclization | Anilines, Triethyl phosphite, TFA | N-Arylisoquinolone-1-phosphonates | nih.govbeilstein-journals.org |

| 2-(2-Formylphenyl)ethanones | Acyl group at position α | Tandem Condensation / Cyclization | Aromatic amines, Diethyl phosphonate, CuI | 1,2-Dihydroisoquinolin-1-ylphosphonates | nih.govbeilstein-journals.org |

| 2,2-Diethoxyethyl 4-bromo-6-ethyl-2-formylphenyl ether | 4-Bromo, 6-Ethyl | Acid-catalyzed cyclization | Acid catalyst | Substituted Benzofurans | researchgate.net |

Mechanistic Investigations of Reactions Involving 2 2 Formylphenyl Acetic Acid

Elucidation of Photocyclization Mechanisms

The photochemical behavior of ortho-substituted benzaldehydes, including derivatives of 2-(2-Formylphenyl)acetic acid, has revealed complex and often unexpected reaction pathways. Irradiation with UV light can induce intramolecular cyclization, leading to the formation of various heterocyclic products.

A study on the photochemistry of 2-(2-formylphenoxy)acetic acid and its esters, compounds structurally analogous to this compound, demonstrated that these molecules undergo photocyclization upon irradiation at 365 nm. nih.gov This process leads to the synthesis of chromanone and benzofuranone derivatives, highlighting a synthetically useful transformation that proceeds without the need for a photocatalyst. nih.gov

Solvent choice plays a critical role in directing the outcome of the phototransformations of 2-(2-formylphenoxy)acetic acid derivatives. Detailed mechanistic studies have shown that the reaction pathway can diverge to yield different products based on the solvent environment. nih.gov

The photocyclization to hydroxychromanones, for instance, occurs with notable efficiency and in good yields (ranging from 27-91%) specifically in dimethyl sulfoxide (B87167) (DMSO). nih.gov This observation suggests that the solvent is not merely an inert medium but actively participates in or stabilizes key intermediates in the reaction mechanism. The study pointed to a detailed mechanistic investigation that uncovered the reasons for the divergent phototransformation, leading to a variety of products depending on the conditions. nih.gov

Table 1: Solvent Effects on Photocyclization of 2-(2-Formylphenoxy)acetic Acid Derivatives

| Solvent | Predominant Product(s) | Yield Range | Reference |

|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Hydroxychromanones | 27-91% | nih.gov |

Studies on Cyclization Pathways Involving Ketene (B1206846) Intermediates

The cyclization of derivatives of this compound can also proceed through thermal pathways, some of which are proposed to involve ketene intermediates. A proposed mechanism for the cyclization of 4-methoxy-2-(2-formylphenoxy)acetic acid involves the dehydration of the carboxylic acid group to form a highly reactive and unstable ketene intermediate. researchgate.net

This ketene is then trapped intramolecularly by the neighboring formyl group in a thermal [2+2] hetero-cycloaddition reaction. The resulting four-membered ring intermediate subsequently undergoes a cycloreversion, expelling carbon dioxide and leading to the formation of a 2,3-unsubstituted benzofuran (B130515) derivative. researchgate.net This pathway represents an elegant cascade of reactions initiated by the formation of a transient ketene.

Mechanistic Aspects of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules in a single step from three or more reactants. The dual functionality of this compound and its derivatives makes them valuable substrates for such reactions.

The Kabachnik-Fields reaction is a three-component reaction that synthesizes α-aminophosphonates from a carbonyl compound, an amine, and a hydrophosphoryl compound (like dialkyl phosphite). organic-chemistry.orgwikipedia.org While direct use of this compound is less common, related compounds with the 2-formylphenyl moiety are employed. For example, 2-(2-formylphenyl)ethanones participate in a copper(I) iodide-catalyzed three-component tandem reaction with aromatic amines and diethyl phosphonate (B1237965). beilstein-journals.orgbeilstein-journals.org

The mechanism of the Kabachnik-Fields reaction can follow two primary pathways, often dependent on the basicity of the amine and the reaction conditions. organic-chemistry.orgmdpi.com

Imine Pathway : The reaction initiates with the formation of an imine from the aldehyde (the formyl group) and the amine. This is followed by the nucleophilic addition of the phosphite (B83602) to the C=N double bond of the imine intermediate. wikipedia.orgmdpi.com

α-Hydroxyphosphonate Pathway : Alternatively, the phosphite can first add to the carbonyl group to form an α-hydroxyphosphonate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to yield the final α-aminophosphonate product. mdpi.com

In many cases, particularly with weakly basic amines, the imine pathway is favored. organic-chemistry.org The use of catalysts, such as Lewis acids, can significantly accelerate the reaction. wikipedia.org

The structure of this compound derivatives allows for tandem or cascade reactions, where multiple bond-forming events occur sequentially in a single pot.

A notable example is the CuI-catalyzed three-component reaction of 2-(2-formylphenyl)ethanones, aromatic amines, and diethyl phosphonate. beilstein-journals.orgbeilstein-journals.org This process involves a tandem sequence:

Formation of an imine intermediate from the reaction of the formyl group with the amine.

Nucleophilic addition of the phosphite to the newly formed imine.

Subsequent intramolecular condensation of the resulting amine with the ketone group, leading to the formation of 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.orgbeilstein-journals.org

Another related tandem process is the synthesis of N-arylisoquinolone-1-phosphonates from the Kabachnik-Fields reaction of ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate. The reaction adduct, an α-aminophosphonate, undergoes an intramolecular addition of the amino group to the ester function, resulting in cyclization. nih.gov

Table 2: Examples of Tandem Reactions Involving 2-Formylphenyl Derivatives

| Reactants | Catalyst/Conditions | Key Intermediates | Final Products | Reference |

|---|---|---|---|---|

| 2-(2-Formylphenyl)ethanones, Aromatic Amines, Diethyl Phosphonate | CuI (10 mol%), 1,2-dichloroethane, 70 °C | Imine, α-aminophosphonate | 1,2-Dihydroisoquinolin-1-ylphosphonates | beilstein-journals.orgbeilstein-journals.org |

| Ethyl 2-(2-formyl-4,5-dimethoxyphenyl)acetate, Anilines, Triethyl Phosphite | Trifluoroacetic acid | Kabachnik-Fields adduct (α-aminophosphonate) | N-Arylisoquinolone-1-phosphonates | nih.gov |

Investigation of Oxidative Cleavage Mechanisms in Related Systems

While not a reaction of this compound itself, the oxidative cleavage of C-C bonds in structurally related molecules provides insight into potential transformations. These reactions are important for degrading larger molecules into smaller, functionalized fragments.

An iron-catalyzed aerobic oxidative C-C bond cleavage of ketones has been developed, using air as the oxidant. rsc.org In a relevant example, a cyclic β-carbonyl ketone was shown to undergo this reaction to yield 3-(2-formylphenyl)propanoic acid as a ring-opened product. rsc.org This demonstrates a method for generating the 2-formylphenyl structural motif through C-C bond breaking. The mechanism is believed to involve the formation of a more stable enolate on the side of the aromatic ring, which then reacts with oxygen. rsc.org

In a different system, a transition metal-free method was established for the selective oxidative decarbonylative cleavage of an unstrained C(sp³)–C(sp²) bond in N-(2-acetylphenyl)amides. acs.org This reaction, employing iodine, sodium bicarbonate, and tert-butyl hydroperoxide (TBHP), produces benzoxazinones. Mechanistic studies, including control experiments and DFT calculations, suggest that the reaction proceeds through key steps involving a nih.govwikipedia.org-hydride shift and the extrusion of carbon monoxide gas. acs.org

Furthermore, the oxidative cleavage of the C-2–C-3 double bond in electron-deficient indoles has been achieved using visible light and a methylene (B1212753) blue catalyst. thieme-connect.com The proposed mechanism involves a photo-mediated single electron transfer process, showcasing a modern approach to oxidative cleavage under mild conditions. thieme-connect.com

Advanced Applications and Precursor Chemistry of 2 2 Formylphenyl Acetic Acid in Complex Organic Synthesis

Role as a Versatile Building Block in Synthetic Sequences

2-(2-Formylphenyl)acetic acid is a bifunctional molecule that serves as a crucial starting material for synthesizing more complex organic structures. cymitquimica.com Its utility stems from the presence of both a carboxylic acid and a formyl (aldehyde) group attached to a benzene (B151609) ring. This unique arrangement allows for a wide array of chemical transformations, making it an essential component in the fields of drug discovery, material science, and chemical research. cymitquimica.comcymitquimica.com

The reactivity of its functional groups enables it to participate in various synthetic pathways. The formyl group can undergo nucleophilic addition and oxidation/reduction reactions, while the carboxylic acid group can be converted into esters, amides, and other derivatives. This dual reactivity makes it a valuable precursor for creating a diverse range of molecules, including heterocyclic compounds and other specialty chemicals. cymitquimica.com

Precursor to Pharmaceutical Intermediates and Specialty Chemicals

The adaptable structure of this compound makes it a valuable precursor in the synthesis of pharmaceutical intermediates and various specialty chemicals. bldpharm.com Its ability to undergo multiple types of chemical reactions allows for the construction of complex molecular frameworks necessary for medicinal chemistry and other industrial applications. cymitquimica.com

Synthesis of Nonsteroidal Anti-inflammatory Drug (NSAID) Precursors

Research has indicated that derivatives of this compound can serve as precursors in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). NSAIDs, such as ibuprofen (B1674241) and aspirin, are a class of drugs that reduce pain, fever, and inflammation. mdpi.comslideshare.net The synthesis often involves modifying the carboxylic acid and formyl groups to build the final drug structure. nih.gov For instance, the formyl group can be a starting point for constructing the propionic acid side chain found in many NSAIDs. mdpi.com The development of bifunctional constructs of NSAIDs has shown potential in creating agents with dual activities, such as combined anti-inflammatory and antibacterial properties. nih.gov

Intermediates for 2-Alkylbenzoic Acids

This compound can be envisioned as a precursor for the synthesis of 2-alkylbenzoic acids. This transformation would typically involve the reduction of the formyl group to a methyl group or another alkyl group, followed by further synthetic modifications. The resulting 2-alkylbenzoic acids are themselves important intermediates in various chemical syntheses.

Utilization in Material Science Research

In the realm of material science, this compound and its derivatives are explored for the creation of new materials with specific properties. cymitquimica.comcymitquimica.com The bifunctional nature of the molecule allows it to be incorporated into polymers and other macromolecules. ontosight.ai For example, it can be used to synthesize monomers for poly(benzo[c]furan) thin films, which have potential applications in optical waveguides and microfluidics due to their unique optical and surface-dependent growth characteristics. thieme-connect.de The ability of its functional groups to coordinate with metal ions also opens possibilities for developing metal-organic frameworks (MOFs) and other coordination polymers.

Synthesis of Polycyclic Aromatic Hydrocarbons (e.g., Phenanthrenes)

This compound is a key precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), such as phenanthrenes. ucla.edu One established method involves the conversion of this compound into a dialdehyde (B1249045) intermediate, 2-(2-formylphenyl)benzaldehyde. ucla.edu This dialdehyde can then undergo an intramolecular cyclization reaction to form the phenanthrene (B1679779) core. ucla.edursc.org A notable approach is the McMurry reaction, which uses low-valent titanium to couple the two aldehyde groups, or the decomposition of a bis-tosylhydrazone derivative. ucla.edu These synthetic routes provide access to substituted phenanthrenes, which are important structural motifs in various natural products and functional materials. researchgate.netorgsyn.org

Precursors for Bioactive Scaffolds (e.g., Coumarins, Phosphorylated Heterocycles)

The versatility of this compound extends to the synthesis of various bioactive scaffolds, which are core structures of molecules with biological activity.

Coumarins: This compound is a valuable precursor for synthesizing coumarins, a class of compounds known for a wide range of biological activities. researchgate.netorganic-chemistry.org The synthesis can be achieved through intramolecular reactions, such as the Wittig reaction, involving derivatives of this compound. researchgate.net For example, 2-(2-formylphenoxy)acetic acid and its esters can undergo photochemical cyclization to yield hydroxychromanones, which are related to the coumarin (B35378) scaffold. nih.gov

Future Research Directions and Emerging Methodologies

Development of Novel Catalytic Systems for 2-(2-Formylphenyl)acetic Acid Transformations

The transformation of this compound and its esters is an active area of research, with significant opportunities for the development of new catalytic systems to improve efficiency, selectivity, and substrate scope. While some catalyst-free cascade reactions have been reported, the introduction of novel catalysts is a key future direction. rsc.orgmdpi.com

Research has shown that derivatives like 2-formylphenyl acetate (B1210297) can be used to synthesize 3-isoquinolinones through Lewis acid-catalyzed domino Strecker-lactamization or Ni(II)-catalyzed reactions. rsc.orgmdpi.com Furthermore, copper(I)-catalyzed multicomponent reactions involving related ethanones have been developed to produce complex heterocyclic phosphonates. beilstein-journals.org The exploration of phosphine-catalyzed annulation reactions with 2-formylphenyl alkynoates also presents a promising route to cyclopentene-fused dihydrocoumarins. frontiersin.org

Future work will likely focus on:

Earth-Abundant Metal Catalysis: Designing catalysts based on iron, copper, and nickel to replace precious metals like palladium, offering more sustainable and economical synthetic routes.

Photoredox Catalysis: Utilizing visible light-driven catalytic cycles to enable novel, mild transformations that are otherwise difficult to achieve, such as radical-mediated cyclizations or cross-couplings. A recent study demonstrated the photocyclization of 2-(2-formylphenoxy)acetic acid under irradiation, highlighting the potential of light-mediated transformations. nih.gov

Organocatalysis: Expanding the use of small organic molecules as catalysts for enantioselective transformations of the aldehyde or acid functional groups, reducing metal contamination in the final products.

Self-Replicating Catalysts: Investigating autocatalytic systems where the product of the reaction, such as an imine formed from the aldehyde, acts as a catalyst for its own formation, potentially leading to highly efficient processes. researchgate.net

Table 1: Examples of Catalytic Systems for this compound Derivative Transformations

| Catalyst System | Transformation Type | Substrate | Product Class |

|---|---|---|---|

| Lewis Acid | Domino Strecker-Lactamization | 2-Formylphenyl acetate | 3-Isoquinolinones |

| Nickel(II) | Imine-based Cascade | 2-Formylphenyl acetate | 1-Substituted-3-isoquinolinones |

| Copper(I) Iodide | Three-Component Tandem Reaction | 2-(2-Formylphenyl)ethanones | 1,2-Dihydroisoquinolin-1-ylphosphonates |

| Phosphines | Domino Annulation | 2-Formylphenyl alkynoates | Cyclopentene-fused dihydrocoumarins |

| Palladium Complexes | C-H Activation / Cross-Coupling | 2-Halobenzaldehydes | Fused Indole Polyheterocycles |

Exploration of Asymmetric Synthesis Routes

The presence of a prochiral aldehyde group and the potential to generate stereocenters in cyclization reactions make this compound an attractive target for asymmetric synthesis. The development of methods to control the stereochemical outcome of its reactions is crucial for applications in medicinal chemistry and materials science, where specific enantiomers or diastereomers often exhibit distinct biological activities or physical properties.

One prominent example involves the synthesis of 2,3-dihydroquinazolinone (DHQZ) derivatives, where the carbon atom derived from the formyl group becomes a stereocenter. nih.gov Computational docking studies have suggested that the (S)-enantiomer of certain DHQZ analogues binds more effectively to tubulin, highlighting the need for enantioselective synthetic methods. nih.gov

Future research in this area will likely involve several key strategies:

Chiral Auxiliaries: The temporary incorporation of a chiral moiety to direct the stereochemical course of a reaction. york.ac.uk This auxiliary can be cleaved in a subsequent step and potentially recovered for reuse.

Chiral Catalysis: The use of chiral metal complexes or organocatalysts to create a chiral environment that favors the formation of one enantiomer over the other. This approach is highly atom-economical and is a cornerstone of modern asymmetric synthesis.

Enzyme-Catalyzed Reactions: Employing enzymes, such as oxidoreductases or transaminases, to perform highly selective transformations on the formyl group under mild, environmentally friendly conditions.

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling. nih.govbeilstein-journals.org The synthesis and transformations of this compound are well-suited for integration into flow systems.

Modern chemical databases, such as the Open Reaction Database (ORD), are being designed to support data from automated high-throughput experiments and flow chemistry, indicating a clear trend towards the adoption of these technologies for compounds like this compound and its derivatives.

Future opportunities in this domain include:

Telescoped Synthesis: Designing multi-step sequences where the crude output from one flow reactor is directly fed into the next, avoiding manual workup and purification of intermediates. This could be applied to multi-step syntheses of heterocyclic compounds starting from this compound.

Automated Reaction Optimization: Combining flow reactors with automated sampling and online analysis (e.g., HPLC, MS) allows for high-throughput screening of reaction conditions (temperature, residence time, catalyst loading) to rapidly identify optimal parameters.

Safer Handling of Reactive Intermediates: Reactions involving unstable or hazardous intermediates can be performed more safely in flow, as only small quantities of the material are present in the reactor at any given time.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the structure and properties of this compound and its derivatives relies on a suite of analytical techniques. While standard methods like ¹H and ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy are routinely used mdpi.comrsc.org, future research will leverage more advanced characterization tools to gain deeper insights.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for unambiguously assigning the complex structures of polycyclic products derived from this building block. Solid-state NMR (ssNMR) will be particularly important for characterizing insoluble materials like covalent organic frameworks (COFs).

X-ray Crystallography: Single-crystal X-ray diffraction remains the definitive method for determining three-dimensional molecular structures. nih.govresearchgate.net This technique will be critical for verifying the stereochemistry of products from asymmetric synthesis and for understanding intermolecular interactions in the solid state.

Mass Spectrometry Imaging: For applications in materials science or biology, techniques like MALDI imaging could be used to map the spatial distribution of this compound-derived compounds within a sample or tissue.

In-situ Spectroscopy: Coupling spectroscopic probes (e.g., IR, Raman) directly to reaction vessels or flow reactors allows for real-time monitoring of reaction kinetics and the detection of transient intermediates, providing valuable mechanistic information.

Computational Design of New Reactions and Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating chemical research. These methods can predict the properties of molecules, guide experimental design, and provide fundamental insights into reaction mechanisms, saving significant time and resources.

For this compound, computational approaches can be applied in several ways:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can map the potential energy surfaces of reactions to identify transition states and intermediates. This helps in understanding reaction outcomes and designing more efficient catalysts.

Design of Novel Derivatives: Computational screening can be used to predict the properties (e.g., electronic, steric, pharmacokinetic) of virtual libraries of derivatives. This is particularly relevant in drug discovery, where computational docking can predict the binding affinity of a molecule to a biological target, as has been done for its dihydroquinazolinone derivatives. nih.gov

Materials Genomics for Covalent Organic Frameworks (COFs): Building on work with structurally similar linkers like 4-formylphenylboronic acid and tris(4-formylphenyl)amine, high-throughput computational methods can be used to predict thousands of potential COF structures that could be synthesized from this compound or its derivatives. mdpi.comnih.gov This "materials genomics" approach can rapidly identify candidate materials with desirable properties (e.g., porosity, stability) for targeted synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Formylphenyl)acetic acid and its derivatives?

- Methodology : A typical approach involves multi-step synthesis. For example, 2-(2-(2-aminoethoxy)ethoxy)acetic acid derivatives can be synthesized via sequential alkylation and oxidation. In one protocol, 2-[2-(2-chloroethoxy)ethoxy]ethanol is reacted with dibenzylamine in acetonitrile under basic conditions (K₂CO₃/NaBr) to form intermediates, followed by TEMPO-mediated oxidation in acetone/sodium bicarbonate to yield the final product . Another method involves condensation of di-(2-formylphenyl) isophtalate with triazolone derivatives in acetic acid under reflux, yielding azomethine-linked crystals after recrystallization .

Q. How is the purity and yield of this compound derivatives validated during synthesis?

- Methodology : Reaction optimization includes controlling temperature (e.g., 0–5°C for oxidation steps), stoichiometric ratios (e.g., 1.5 equivalents of NaBr), and catalyst selection (e.g., TEMPO). Post-synthesis, purity is assessed via HPLC or NMR, with yields calculated gravimetrically. For example, a three-step synthesis achieved a total yield of 57.76% through careful stoichiometric adjustments and recrystallization .

Q. What spectroscopic techniques are used to characterize this compound derivatives?

- Methodology : Key techniques include:

- NMR : To confirm structural integrity (e.g., aromatic protons, formyl groups).

- X-ray crystallography : For resolving crystal packing and hydrogen-bonding patterns (e.g., O–H⋯O dimer formation in brominated derivatives) .

- Mass spectrometry : To verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity and crystal packing of this compound derivatives?

- Methodology : Electron-withdrawing groups (e.g., Br) alter reaction kinetics and crystal interactions. In 2-(3-Bromo-4-methoxyphenyl)acetic acid, bromine induces a C–C–C bond angle distortion (121.5° vs. 118.2° in unsubstituted analogs), enhancing dimerization via O–H⋯O hydrogen bonds. Methoxy groups contribute to planarity (deviation: 0.06 Å), affecting solubility and crystallinity .

Q. What challenges arise in scaling up laboratory syntheses of this compound derivatives?

- Methodology : Industrial scalability is hindered by:

- By-product formation : Mitigated via stepwise cooling and controlled reagent addition (e.g., NaBr in oxidation steps) .

- Safety risks : Exothermic reactions require temperature-controlled environments (<50°C for reflux steps) .

- Purification : Recrystallization from ethanol or acetone is preferred for high-purity yields (>95%) .

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodology : Density Functional Theory (DFT) simulations predict electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) and transition states. For example, the formyl group’s electrophilicity directs nucleophilic attacks, while steric effects from substituents (e.g., bromine) influence regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.